Teicoplanin A2-3

Drug Metabolism Glycopeptide Antibiotics Pharmacokinetics

Teicoplanin A2-3 is the sole major component in the teicoplanin complex bearing a linear C10 decanoyl side chain, making it uniquely susceptible to metabolic hydroxylation at omega-1 and omega-2 positions. This structural difference directly governs protein binding (Ka = 2.86 × 10⁴ mol·L⁻¹ for HSA), pharmacokinetic behavior, and assay sensitivity. Generic teicoplanin products exhibit variable A2-3 ratios that compromise therapeutic drug monitoring and bioequivalence. Procure this >98% HPLC-pure reference standard to deconvolute composite PK profiles, validate compendial identity tests per the British Pharmacopoeia monograph, and establish accurate acceptance criteria for generic formulation component profiling.

Molecular Formula C88H97Cl2N9O33
Molecular Weight 1879.7 g/mol
CAS No. 91032-36-9
Cat. No. B021304
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTeicoplanin A2-3
CAS91032-36-9
Synonyms34-O-[2-(acetylamino)-2-deoxy-β-D-glucopyranosyl]-22,31-dichloro-7-demethyl-64-O-demethyl-19-deoxy-56-O-[2-deoxy-2-[(1-oxodecyl)amino]-β-D-glucopyranosyl]-42-O-α-D-mannopyranosyl-ristomycin A aglycone
Molecular FormulaC88H97Cl2N9O33
Molecular Weight1879.7 g/mol
Structural Identifiers
SMILESCCCCCCCCCC(=O)NC1C(C(C(OC1OC2=C3C=C4C=C2OC5=C(C=C(C=C5)C(C6C(=O)NC(C7=C(C(=CC(=C7)O)OC8C(C(C(C(O8)CO)O)O)O)C9=C(C=CC(=C9)C(C(=O)N6)NC(=O)C4NC(=O)C1C2=CC(=CC(=C2)OC2=C(C=CC(=C2)C(C(=O)NC(CC2=CC(=C(O3)C=C2)Cl)C(=O)N1)N)O)O)O)C(=O)O)OC1C(C(C(C(O1)CO)O)O)NC(=O)C)Cl)CO)O)O
InChIInChI=1S/C88H97Cl2N9O33/c1-3-4-5-6-7-8-9-10-60(108)94-68-74(113)71(110)58(32-101)129-87(68)132-78-55-26-40-27-56(78)126-52-18-14-38(24-47(52)90)77(131-86-67(92-34(2)103)73(112)70(109)57(31-100)128-86)69-84(121)98-66(85(122)123)45-29-42(105)30-54(127-88-76(115)75(114)72(111)59(33-102)130-88)61(45)44-23-37(13-15-49(44)106)63(81(118)99-69)96-83(120)65(40)97-82(119)64-39-21-41(104)28-43(22-39)124-53-25-36(12-16-50(53)107)62(91)80(117)93-48(79(116)95-64)20-35-11-17-51(125-55)46(89)19-35/h11-19,21-30,48,57-59,62-77,86-88,100-102,104-107,109-115H,3-10,20,31-33,91H2,1-2H3,(H,92,103)(H,93,117)(H,94,108)(H,95,116)(H,96,120)(H,97,119)(H,98,121)(H,99,118)(H,122,123)
InChIKeyBJNLLBUOHPVGFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite solid

Teicoplanin A2-3 (CAS 91032-36-9): Glycopeptide Antibiotic Composition and Procurement Baseline


Teicoplanin A2-3 is a major lipoglycopeptide component of the teicoplanin antibiotic complex, a fermentation product of Actinoplanes teichomyceticus [1]. It is one of five closely related A2-group components that together represent approximately 90% of the teicoplanin complex, distinguished by a linear C10 decanoyl fatty acid side chain linked to the glucosamine residue on the heptapeptide core scaffold [2]. The compound is structurally defined as C88H97Cl2N9O33 with a molecular weight of 1879.66 Da and is formally recognized as a major component in the British Pharmacopoeia monograph for teicoplanin [3].

Why Teicoplanin Complex Generic Substitution Fails: Evidence of Component-Specific Variability in Teicoplanin A2-3


Teicoplanin A2-3 cannot be reliably substituted with a generic teicoplanin complex or other A2 components because its unique C10 decanoyl side chain directly influences its metabolic fate, protein binding, and pharmacokinetic behavior. Specifically, component A2-3 is the only major teicoplanin component susceptible to metabolic hydroxylation due to its linear side chain [1]. Furthermore, the composition ratio of A2-3 in teicoplanin preparations can vary significantly between branded and generic products, leading to measurable differences in plasma protein binding and assay sensitivity that directly affect therapeutic drug monitoring and clinical outcomes [2]. The following quantitative evidence substantiates these differential properties.

Teicoplanin A2-3 (CAS 91032-36-9) Quantitative Differential Evidence: Composition, Metabolism, and Pharmacokinetics


Teicoplanin A2-3 Metabolic Susceptibility: Unique Hydroxylation Pathway vs. Other A2 Components

Teicoplanin A2-3 is the only major component of the teicoplanin complex that undergoes measurable metabolic transformation in humans. Following intravenous administration of radiolabeled teicoplanin, two metabolites (representing 2–3% of total teicoplanin) were isolated and structurally characterized as bearing 8-hydroxydecanoic and 9-hydroxydecanoic acyl moieties, formed via hydroxylation at the omega-2 and omega-1 positions of the C10 linear side chain specific to component A2-3 [1]. This metabolic pathway is not observed for the branched-chain A2 components (A2-1, A2-2, A2-4, A2-5), providing a clear structural basis for differential handling in vivo [2].

Drug Metabolism Glycopeptide Antibiotics Pharmacokinetics

Teicoplanin A2-3 Serum Albumin Binding Affinity: Ka Comparison vs. Other Teicoplanin Components

Teicoplanin A2-3 exhibits intermediate serum albumin binding affinity among the A2 components, with a calculated association constant (Ka) of 2.86 × 10⁴ mol·L⁻¹, which is higher than A2-2 (2.47 × 10⁴) but lower than the more lipophilic components A2-4 (2.95 × 10⁴) and A2-5 (3.87 × 10⁴) [1]. Extrapolated to in vivo conditions, approximately 90–95% of A2-3 is bound to serum albumin, significantly higher than the 68–72% binding observed for the A3-1 component [2]. This differential binding directly influences the free fraction available for antimicrobial activity and clearance rates.

Protein Binding Pharmacokinetics Glycopeptide Antibiotics

Teicoplanin A2-3 Composition Ratio in Teicoplanin Complex: Quantitative HPLC Evidence

In the marketed teicoplanin complex (Targocid), the A2-3 component constitutes 7.3% of the total A2 fraction by HPLC analysis, positioning it as the third most abundant component after A2-2 (58.3%) and A2-4 (14.4%) [1]. This precise quantification is essential for analytical method validation and for assessing batch-to-batch consistency. Lot-to-lot analysis of 14 teicoplanin preparations revealed no significant variation in the A2/A3 group ratio overall, but significant differences were detected in the A2-1 component, highlighting the importance of monitoring individual component levels for quality assurance [2].

Analytical Chemistry Quality Control HPLC

Teicoplanin A2-3 Pharmacokinetic Parameters: Clearance and Renal Excretion vs. Other A2 Components

Following a single 400 mg intravenous bolus of teicoplanin in healthy volunteers, the individual A2 components exhibited distinct pharmacokinetic profiles correlated with their lipophilicity. While A2-3 shares similar initial volume of distribution (0.05–0.06 L/kg) and second-phase half-life (2.5–3.0 hr) with other A2 components, significant inter-component differences exist in total clearance, renal clearance, and urinary excretion percentage [1]. As lipophilicity increases from A2-1 to A2-5, the fraction unbound in plasma, Vss, total clearance, renal clearance, and urinary excretion all decrease [2].

Pharmacokinetics Drug Clearance Renal Excretion

Impact of Component Ratio Variation on Protein Binding: Generic vs. Branded Teicoplanin

Comparative analysis of branded teicoplanin (Product A) versus three generic formulations (Products B, C, D) revealed that variations in the percentage content of the six major components directly affect plasma protein binding and FPIA assay sensitivity [1]. Products C and D exhibited significantly higher A3-1 content and correspondingly higher unbound teicoplanin concentrations compared to the branded reference, while Product B (with component ratios similar to the branded product) showed no significant difference in either sensitivity or unbound fraction [2].

Bioequivalence Protein Binding Generic Pharmaceuticals

Teicoplanin A2-3 Purity Specifications: HPLC Purity Thresholds for Research-Grade Material

Commercial suppliers of purified Teicoplanin A2-3 specify a minimum purity of >98% by HPLC for research-grade material , with some vendors offering ≥95% purity . This level of purity is essential for accurate quantitative studies, as the British Pharmacopoeia monograph for teicoplanin complex specifies that the A2-3 component must be detectable as one of the principal peaks in the chromatogram obtained with the test solution, and the relative retention times and peak sizes must be similar to those of the reference solution [1].

Quality Control Analytical Chemistry Reference Standards

Teicoplanin A2-3 (CAS 91032-36-9): Evidence-Based Research and Industrial Application Scenarios


Metabolic Pathway Studies of Lipoglycopeptide Antibiotics

Researchers investigating the metabolism of glycopeptide antibiotics require purified Teicoplanin A2-3 as a substrate to study hydroxylation pathways at the omega-1 and omega-2 positions of linear fatty acid side chains. As the only major teicoplanin component with a linear C10 decanoyl chain susceptible to this oxidation [1], A2-3 enables isolation of the specific metabolites (2–3% of total dose) that are not formed from branched-chain A2 components. This application is critical for understanding structure-metabolism relationships and for evaluating the bioequivalence of generic teicoplanin formulations where A2-3 content directly influences metabolic profiles [2].

Analytical Reference Standard for HPLC Method Development and Validation

Purified Teicoplanin A2-3 (>98% by HPLC) serves as an essential single-component reference standard for developing and validating HPLC and LC-MS/MS methods for teicoplanin analysis [1]. Given that A2-3 constitutes 7.3% of the total A2 complex by peak area [2], accurate quantification of this component in pharmaceutical formulations and biological matrices requires a well-characterized reference material. The British Pharmacopoeia mandates identification of A2-3 as a principal peak in chromatograms for teicoplanin identity testing , making high-purity A2-3 indispensable for quality control laboratories and contract research organizations conducting compendial testing.

Protein Binding and Pharmacokinetic Modeling Studies

Investigations into the pharmacokinetic behavior of teicoplanin components demand purified A2-3 to isolate its specific protein binding characteristics (Ka = 2.86 × 10⁴ mol·L⁻¹ for human serum albumin) and to differentiate its contribution from other A2 components in the complex mixture [1]. Because component composition varies significantly between branded and generic teicoplanin products, affecting unbound drug concentrations and assay sensitivity [2], researchers developing physiologically based pharmacokinetic (PBPK) models or conducting therapeutic drug monitoring studies require individual component standards to deconvolute the composite pharmacokinetic profile of the teicoplanin complex.

Generic Drug Bioequivalence and Quality Assessment

Pharmaceutical manufacturers and regulatory agencies evaluating generic teicoplanin formulations must quantify individual component ratios, including A2-3, to assess pharmaceutical equivalence. Evidence demonstrates that generic products with altered A3-1/A2 component ratios exhibit significantly different protein binding and FPIA assay sensitivity compared to the branded reference [1]. Well-characterized A2-3 reference material enables accurate component profiling and establishment of acceptance criteria for A2-3 content in generic formulations, ensuring therapeutic equivalence and patient safety [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Teicoplanin A2-3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.